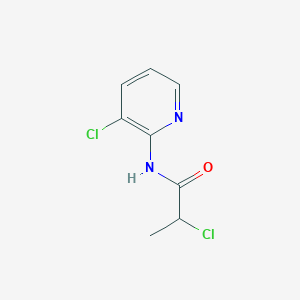
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
描述
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is a heterocyclic compound that combines the structural features of quinoxaline and indole. These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile typically involves the coupling of quinoxalin-2-one with indole derivatives. One common method is the iron-catalyzed oxidative cross-coupling reaction. This method utilizes iron chloride as a Lewis acid catalyst to facilitate the formation of key intermediates, which subsequently undergo oxidation to afford the desired product . The reaction conditions are generally mild, and the process can be scaled up to gram-scale reactions while maintaining high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the indole moiety.
Common Reagents and Conditions
Oxidation: Iron chloride is commonly used as a catalyst in oxidative coupling reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling with quinoxalinones yields 3-(indol-3-yl)quinoxalin-2-one derivatives .
科学研究应用
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of advanced functional materials.
作用机制
The mechanism by which 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile exerts its effects involves interactions with various molecular targets. The indole moiety is known to bind to multiple receptors, facilitating biological activities such as inhibition of platelet aggregation and suppression of tumor cell proliferation . The quinoxaline framework contributes to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
3-(Indol-3-yl)quinoxalin-2-one: Shares a similar structure but lacks the carbonitrile group.
5-Nitro-1H-indole: Another indole derivative with different substituents affecting its reactivity.
Uniqueness
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is unique due to the presence of both quinoxaline and indole moieties, along with a carbonitrile group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-quinoxalin-2-yl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-14-12(7-11)13(9-19-14)17-10-20-15-3-1-2-4-16(15)21-17/h1-7,9-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAOLMQXGJCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)



![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)




![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)

